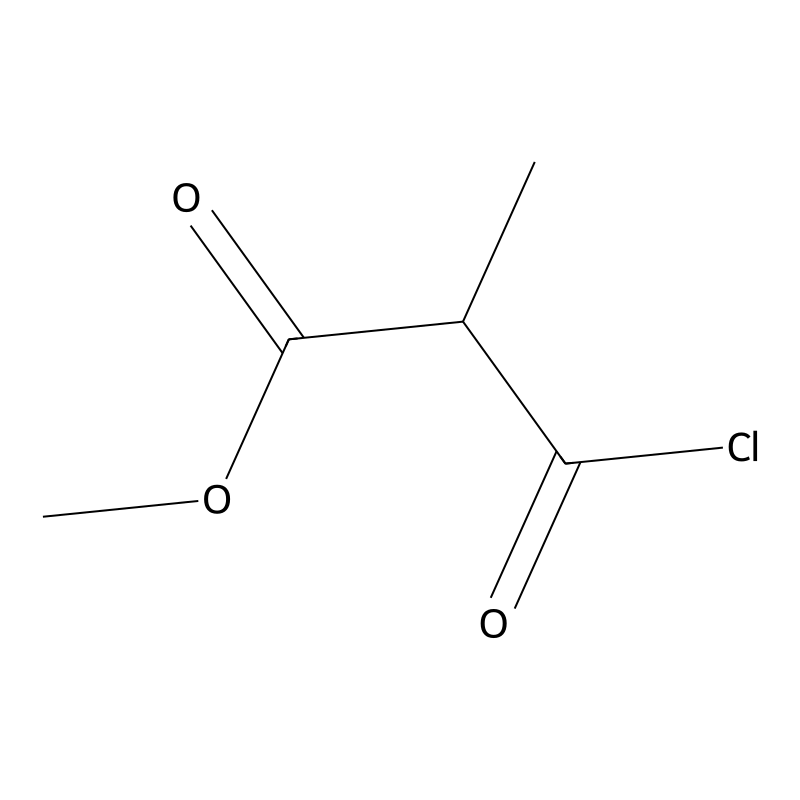

methyl 3-chloro-2-methyl-3-oxopropanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 3-chloro-2-methyl-3-oxopropanoate is an organic compound with the molecular formula and a CAS number of 23185-24-2. This compound is a derivative of propanoic acid characterized by the presence of a chlorine atom, a methyl group, and an ester functional group. It is primarily utilized in various

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions or amines, leading to the formation of various substituted derivatives.

- Reduction: The carbonyl group within the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

- Hydrolysis: The ester bond can be hydrolyzed in the presence of aqueous acid or base, yielding the corresponding carboxylic acid and methanol .

The synthesis of methyl 3-chloro-2-methyl-3-oxopropanoate can be achieved through multiple methods:

- Esterification: This method involves the reaction of 3-chloro-2-methyl-3-oxopropanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically conducted under reflux conditions to ensure complete conversion to the ester.

- Chlorination: Another approach includes chlorinating methyl 2-methyl-3-oxopropanoate using thionyl chloride or phosphorus pentachloride, which introduces the chlorine atom at the desired position .

Methyl 3-chloro-2-methyl-3-oxopropanoate has diverse applications:

- Organic Synthesis: It serves as an intermediate for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

- Biochemical Research: The compound is used in studies related to enzyme-catalyzed reactions and metabolic pathways.

- Medicinal Chemistry: It acts as a building block for developing potential drug candidates and bioactive molecules.

- Industrial Uses: Methyl 3-chloro-2-methyl-3-oxopropanoate is employed in producing specialty chemicals and materials with specific properties .

Methyl 3-chloro-2-methyl-3-oxopropanoate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| Ethyl 3-chloro-2-methyl-3-oxopropanoate | C6H9ClO3 | 0.75 |

| Methyl 4-chloro-4-oxobutanoate | C5H7ClO3 | 0.75 |

| Methyl 5-chloro-5-oxopentanoate | C6H11ClO3 | 0.73 |

| Potassium 3-methoxy-3-oxopropanoate | C4H7O4K | 0.63 |

| Methyl malonic acid chloride methyl ester | C6H9ClO4 | 0.62 |

These compounds exhibit variations in their carbon chain lengths and functional groups, which influence their reactivity and applications. Methyl 3-chloro-2-methyl-3-oxopropanoate stands out due to its unique combination of chlorine and ester functionalities, making it particularly useful in organic synthesis and medicinal chemistry applications .

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive